molecular formula C17H16N2O3S B603787 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1355806-35-7

3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B603787
CAS No.: 1355806-35-7
M. Wt: 328.4g/mol
InChI Key: ZQLFEWDEONGWSL-UHFFFAOYSA-N
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Description

3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, followed by the introduction of the cyclopenta[b]thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the carboxylic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: shares similarities with other bicyclic compounds and cyclopenta[b]thiophene derivatives.

    Cyclopenta[b]thiophene derivatives:

    Bicyclo[2.2.1]hept-5-ene derivatives: Often used in the synthesis of complex organic molecules.

Uniqueness

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1355806-35-7

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4g/mol

IUPAC Name

3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C17H16N2O3S/c18-7-11-10-2-1-3-12(10)23-16(11)19-15(20)13-8-4-5-9(6-8)14(13)17(21)22/h4-5,8-9,13-14H,1-3,6H2,(H,19,20)(H,21,22)

InChI Key

ZQLFEWDEONGWSL-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3C4CC(C3C(=O)O)C=C4

Origin of Product

United States

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